4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one
Overview
Description
4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique iodine substitution, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one typically involves the iodination of a quinoline precursor. A common method might include:
Starting Material: 4-Hydroxy-1-methylquinolin-2(1H)-one.
Iodination: Using iodine (I2) or an iodine donor like N-iodosuccinimide (NIS) in the presence of a suitable catalyst and solvent.
Reaction Conditions: The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To ensure consistent quality and scalability.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Major Products
The products formed depend on the specific reactions and conditions used. For example:
Substitution: 4-Hydroxy-6-amino-1-methylquinolin-2(1H)-one.
Oxidation: 4-Oxo-6-iodo-1-methylquinolin-2(1H)-one.
Reduction: this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: Potential use in the development of anticancer agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity.
Catalytic Activity: It may act as a ligand or catalyst in chemical reactions, facilitating the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the iodine and methyl groups.
6-Iodoquinolin-2(1H)-one: Lacks the hydroxy and methyl groups.
1-Methylquinolin-2(1H)-one: Lacks the hydroxy and iodine groups.
Uniqueness
4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxy and iodine groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-hydroxy-6-iodo-1-methylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOINOVKQSQAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=CC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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